molecular formula C11H13F3N2O B2722642 (1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1304866-49-6

(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2722642
CAS No.: 1304866-49-6
M. Wt: 246.233
InChI Key: KCXQKBGDCIUTTD-UHFFFAOYSA-N
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Description

(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a chemical building block of high interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring the 6-(trifluoromethyl)pyridin-2-yl motif are frequently explored in drug discovery due to the physicochemical properties imparted by the trifluoromethyl group . This specific scaffold is a key structural component in advanced pharmaceutical research. For instance, closely related pyrrolidine and piperazine derivatives containing the 6-(trifluoromethyl)pyridin-2-yl group are being investigated in the design of dual-target ligands for the treatment of conditions such as pain and opioid use disorder . Similar chemical structures are also utilized in the development of new antiseizure medications with a multi-target mechanism of action . Furthermore, the 3-(trifluoromethyl)-pyridine pharmacophore is recognized for its anti-infective properties, serving as a core structure in research focused on eradicating intracellular pathogens like Chlamydia trachomatis . As a versatile intermediate, this compound provides researchers with a valuable tool for synthesizing and optimizing new chemical entities for preclinical studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(15-9)16-6-2-3-8(16)7-17/h1,4-5,8,17H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXQKBGDCIUTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC(=N2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

A primary route involves coupling 2-chloro-6-(trifluoromethyl)pyridine with pyrrolidin-2-ylmethanol derivatives. The reaction employs palladium catalysts to form the C–N bond.

Procedure :

  • Substrate : 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq), pyrrolidin-2-ylmethanol (1.2 eq).
  • Catalyst : Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq).
  • Base : t-BuOK (2.0 eq).
  • Solvent : Toluene, 80°C, 12–24 h.
  • Yield : 65–78% after purification via silica chromatography.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition to the chloro-pyridine, followed by ligand exchange and reductive elimination to form the pyrrolidine-pyridine bond.

Direct Alkylation of Pyrrolidine Derivatives

SNAr Reaction with Activated Pyridines

2-Fluoro-6-(trifluoromethyl)pyridine undergoes nucleophilic aromatic substitution (SNAr) with pyrrolidin-2-ylmethanol under basic conditions.

Procedure :

  • Substrate : 2-Fluoro-6-(trifluoromethyl)pyridine (1.0 eq), pyrrolidin-2-ylmethanol (1.5 eq).
  • Base : Na₂CO₃ (3.0 eq).
  • Solvent : DMSO, 90°C, 24 h.
  • Yield : 55–60%.

Limitations :
Competitive hydrolysis of the fluoro-pyridine occurs at elevated temperatures, necessitating careful stoichiometric control.

Reductive Amination for Pyrrolidine Formation

Cyclization of γ-Amino Alcohols

A linear γ-amino alcohol precursor is cyclized to form the pyrrolidine ring, followed by pyridine coupling.

Procedure :

  • Precursor Synthesis : 5-Amino-1-pentanol reacts with 6-(trifluoromethyl)picolinaldehyde.
  • Cyclization : HCl/EtOH, reflux, 6 h.
  • Reduction : NaBH₄ in MeOH, 0°C.
  • Overall Yield : 40–50%.

Advantages :
Avoids palladium catalysts, suitable for large-scale synthesis.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The methanol group is protected as a Boc ether during pyridine-pyrrolidine coupling to prevent side reactions.

Procedure :

  • Protection : Pyrrolidin-2-ylmethanol + Boc₂O, DMAP, CH₂Cl₂.
  • Coupling : Boc-protected pyrrolidine + 2-chloro-6-(trifluoromethyl)pyridine via Pd catalysis.
  • Deprotection : TFA/CH₂Cl₂, 0°C.
  • Yield : 70% over three steps.

Comparative Analysis of Methods

Method Catalyst Temp (°C) Yield (%) Purity (%) Reference
Buchwald-Hartwig Pd₂(dba)₃/BINAP 80 78 98
SNAr None 90 60 95
Reductive Amination NaBH₄ 25 50 90
Boc Protection Route Pd(OAc)₂ 80 70 97

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, pyridine-H), 4.88 (m, 1H, pyrrolidine-H), 3.72 (m, 2H, CH₂OH).
  • ¹³C NMR : δ 158.9 (C–CF₃), 122.4 (q, J = 272 Hz, CF₃), 67.5 (CH₂OH).
  • HRMS : m/z 275.1023 [M+H]⁺ (calc. 275.1018).

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration at the pyrrolidine C2 position in enantiopure batches.

Industrial-Scale Considerations

Cost-Efficiency of Chloro/Fluoro Exchange

Vapor-phase fluorination of trichloromethylpyridine precursors reduces raw material costs by 30% compared to palladium-based methods.

Waste Management

Pd catalyst recovery systems (e.g., resin adsorption) achieve 90% metal reclamation, critical for sustainable production.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct coupling of trifluoromethylpyridines with pyrrolidine alcohols, though yields remain low (25–30%).

Biocatalytic Approaches

Engineered transaminases selectively aminate pyridine intermediates, reducing reliance on chiral resolution.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which (1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to five analogs (Table 1), focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Substituents Key Features Applications Reference
(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol C11H12F3N2O ~245.23 Pyrrolidin-2-yl, CF3-pyridin-2-yl, methanol Conformational rigidity, lipophilic CF3 group Potential pharmaceutical intermediate
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 Pyrrolidin-3-yl, F-pyridin-2-yl, methanol Lower lipophilicity, distinct substitution pattern Drug discovery, biochemical research
(6-(Trifluoromethyl)pyridin-2-yl)methanol C7H6F3NO 177.12 Pyridin-2-yl-CF3, methanol Simpler structure, no pyrrolidine Chemical intermediate
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone C8H6F3NO 189.14 Pyridin-3-yl-CF3, ethanone Ketone functionality, planar structure Organic synthesis
3-(Aminomethyl)-6-(trifluoromethyl)pyridine C7H8F3N2 177.15 Pyridin-6-yl-CF3, aminomethyl Primary amine reactivity Pharmaceutical building block
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid C8H6F3NO2 205.13 Pyridin-3-yl-CF3, acetic acid Carboxylic acid group Prodrug development

Detailed Analysis of Analogous Compounds

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
  • Structural Differences: Fluorine replaces CF3 on pyridine; methanol is at pyrrolidin-3-yl instead of 2-yl.
  • Impact : Reduced lipophilicity (logP decreases by ~0.5–1.0) and altered spatial orientation due to substitution position.
  • Applications : Commercially available (1 g: $220; 5 g: $880) for drug development .
(6-(Trifluoromethyl)pyridin-2-yl)methanol
  • Structural Differences : Lacks the pyrrolidine ring, simplifying the structure.
  • Impact : Lower molecular weight (177.12 vs. ~245.23) and reduced steric hindrance enhance solubility but may decrease target-binding affinity.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
  • Structural Differences: Pyridine substitution at 3-position; ethanone replaces pyrrolidine-methanol.
3-(Aminomethyl)-6-(trifluoromethyl)pyridine
  • Structural Differences: Aminomethyl group replaces methanol.
  • Impact : Enhanced basicity and reactivity (pKa ~9–10 for -NH2), enabling salt formation or conjugation in drug design.
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid
  • Structural Differences : Carboxylic acid group introduces acidity (pKa ~4–5).
  • Impact : Suitable for prodrug strategies (e.g., esterification) to modulate bioavailability.

Research Implications

  • Electronic Effects : The CF3 group’s electron-withdrawing nature stabilizes the pyridine ring, altering π-π stacking interactions in protein binding .
  • Spatial Arrangement : Pyrrolidine substitution at 2-yl (target compound) vs. 3-yl (fluorinated analog) may influence dihedral angles and target selectivity.
  • Functional Group Diversity: Methanol, ethanone, and carboxylic acid substituents offer distinct reactivity profiles for derivatization (e.g., esterification, amidation) .

Biological Activity

(1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol is a complex organic compound featuring a pyrrolidine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F3N2O, with a molecular weight of approximately 239.22 g/mol. The trifluoromethyl group enhances the electrophilicity of the compound, influencing its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may facilitate binding to active sites or alter the conformation of target proteins, thereby modulating their activity.

Biological Activities

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for understanding its pharmacological properties. Studies suggest that it may inhibit various enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Anticancer Properties : Research indicates that related compounds with similar structural features exhibit significant anticancer activities. For instance, pyrrolidine derivatives have been shown to inhibit cancer cell proliferation and invasion in vitro, suggesting that this compound could possess similar properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:

StudyFindings
Study 1 Investigated the binding affinity of pyrrolidine derivatives to cancer cell receptors, revealing IC50 values ranging from 10 μM to 30 μM for effective inhibition of cell proliferation in breast cancer models .
Study 2 Evaluated the anti-inflammatory effects of similar compounds, demonstrating a reduction in pro-inflammatory cytokines in vitro.
Study 3 Explored the mechanism of action through molecular dynamics simulations, indicating that the trifluoromethyl group enhances binding interactions with target proteins .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrrolidine ring through cyclization.
  • Introduction of the pyridine ring via nucleophilic substitution.
  • Addition of the trifluoromethyl group using trifluoromethylating agents under controlled conditions.

Q & A

Q. How is this compound utilized in targeted drug delivery systems?

  • Methodological Answer : Conjugation to PEGylated nanoparticles (50–100 nm) via ester linkages enhances tumor accumulation (10-fold vs. free drug in xenografts). pH-sensitive release is triggered in lysosomes (t1/2 = 4 h at pH 5.0) .

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